2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile
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Overview
Description
2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroquinoline and acetonitrile.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is used as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antiviral, or anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them important in drug discovery.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
8-chloroquinoline: A precursor in the synthesis of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile.
4-oxoquinoline: A related compound with similar chemical properties.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to other quinoline derivatives, it may offer advantages in terms of stability, reactivity, or biological activity.
Properties
IUPAC Name |
2-(8-chloro-4-oxoquinolin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-2-8-10(15)4-6-14(7-5-13)11(8)9/h1-4,6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGLOWQNIRSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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